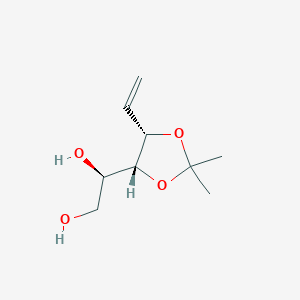
(R)-1-((4R,5S)-2,2-Dimethyl-5-vinyl-1,3-dioxolan-4-yl)ethane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-((4R,5S)-2,2-Dimethyl-5-vinyl-1,3-dioxolan-4-yl)ethane-1,2-diol is a chiral compound with a complex structure featuring multiple functional groups, including a dioxolane ring and a diol. This compound’s stereochemistry is defined by its specific configuration at multiple chiral centers, making it an interesting subject for stereochemical studies and applications in asymmetric synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-((4R,5S)-2,2-Dimethyl-5-vinyl-1,3-dioxolan-4-yl)ethane-1,2-diol typically involves the following steps:
Formation of the Dioxolane Ring: This can be achieved through the acid-catalyzed reaction of a diol with an aldehyde or ketone.
Introduction of the Vinyl Group: The vinyl group can be introduced via a Wittig reaction or a similar olefination process.
Chiral Resolution: The chiral centers can be introduced using chiral catalysts or starting materials, followed by resolution techniques such as chromatography or crystallization.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Large-scale reactors: for the formation of the dioxolane ring.
Continuous flow systems:
Automated chiral resolution: processes to ensure high enantiomeric purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The diol groups can be oxidized to form aldehydes or carboxylic acids using reagents like PCC or KMnO4.
Reduction: The vinyl group can be hydrogenated to an ethyl group using catalysts like Pd/C.
Substitution: The hydroxyl groups can undergo substitution reactions to form ethers or esters using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, NaIO4.
Reduction: H2 with Pd/C, NaBH4.
Substitution: Alkyl halides, acyl chlorides, strong bases like NaH.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Ethyl derivatives.
Substitution: Ethers, esters.
Applications De Recherche Scientifique
Chemistry
Asymmetric Synthesis: Used as a chiral building block in the synthesis of complex molecules.
Catalysis: Acts as a ligand in chiral catalysts for enantioselective reactions.
Biology
Enzyme Studies: Used to study enzyme-substrate interactions due to its chiral nature.
Medicine
Drug Development: Potential intermediate in the synthesis of pharmaceuticals.
Industry
Material Science: Used in the development of new materials with specific chiral properties.
Mécanisme D'action
The mechanism of action of ®-1-((4R,5S)-2,2-Dimethyl-5-vinyl-1,3-dioxolan-4-yl)ethane-1,2-diol would depend on its specific application. For example:
As a Catalyst: It would coordinate with metal centers to induce chirality in the reaction products.
In Biological Systems: It could interact with enzymes or receptors, influencing biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-1-((4S,5R)-2,2-Dimethyl-5-vinyl-1,3-dioxolan-4-yl)ethane-1,2-diol: The enantiomer of the compound .
1,3-Dioxolane Derivatives: Compounds with similar dioxolane rings but different substituents.
Uniqueness
Chirality: The specific ® and (4R,5S) configuration makes it unique in its stereochemical properties.
Functional Groups: The combination of a dioxolane ring, vinyl group, and diol is relatively rare and offers unique reactivity.
Propriétés
Formule moléculaire |
C9H16O4 |
|---|---|
Poids moléculaire |
188.22 g/mol |
Nom IUPAC |
(1R)-1-[(4R,5S)-5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl]ethane-1,2-diol |
InChI |
InChI=1S/C9H16O4/c1-4-7-8(6(11)5-10)13-9(2,3)12-7/h4,6-8,10-11H,1,5H2,2-3H3/t6-,7+,8-/m1/s1 |
Clé InChI |
DFJFQMKMLZLSOG-GJMOJQLCSA-N |
SMILES isomérique |
CC1(O[C@H]([C@H](O1)[C@@H](CO)O)C=C)C |
SMILES canonique |
CC1(OC(C(O1)C(CO)O)C=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Bromo-2-methoxypyrido[3,2-d]pyrimidine](/img/structure/B14896110.png)
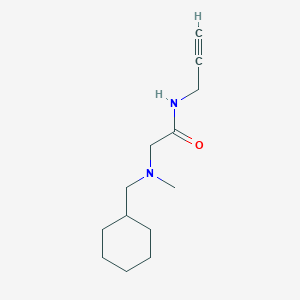
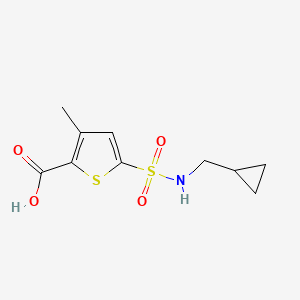
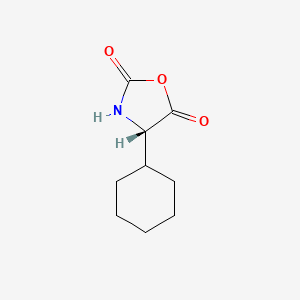
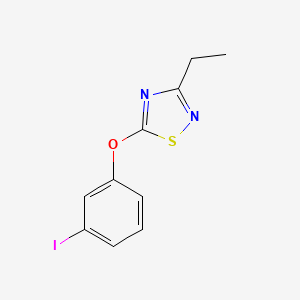
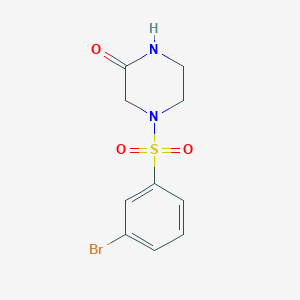
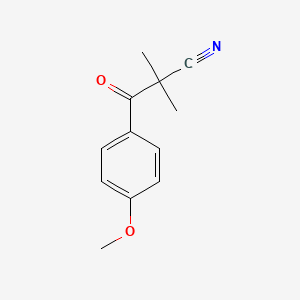

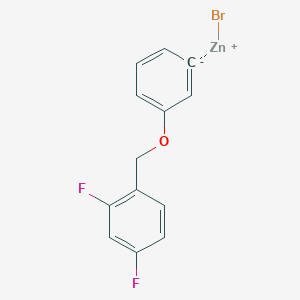
![(3AS,6aS)-2-methyl-3a,5,6,6a-tetrahydro-4H-cyclopenta[d]oxazole](/img/structure/B14896174.png)
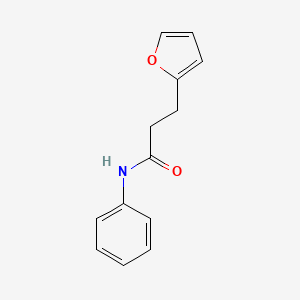

![4-(4-Chlorophenyl)-1-(4-fluorophenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene](/img/structure/B14896199.png)

